molecular formula C21H15Cl2N5O2S B12023088 C21H15Cl2N5O2S

C21H15Cl2N5O2S

Cat. No.: B12023088
M. Wt: 472.3 g/mol
InChI Key: CRXKSJSVOFNNRN-WYMPLXKRSA-N
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Description

The compound with the molecular formula C21H15Cl2N5O2S is a complex organic molecule that has garnered significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C21H15Cl2N5O2S typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.

    Condensation Reactions: These reactions involve the combination of two molecules with the loss of a small molecule, such as water or methanol.

    Oxidation and Reduction Reactions: These reactions involve the transfer of electrons between molecules, often using reagents like hydrogen peroxide or sodium borohydride.

Industrial Production Methods

Industrial production of This compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

C21H15Cl2N5O2S: undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

C21H15Cl2N5O2S: has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which C21H15Cl2N5O2S exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

C21H15Cl2N5O2S: can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:

    C21H15Cl2N5O2: Lacks the sulfur atom, which may affect its chemical properties and reactivity.

    C21H15Cl2N5O3S: Contains an additional oxygen atom, which may influence its biological activity and solubility.

    C21H15Cl2N5O2S2: Contains an additional sulfur atom, which may alter its chemical stability and interactions with other molecules.

Properties

Molecular Formula

C21H15Cl2N5O2S

Molecular Weight

472.3 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C21H15Cl2N5O2S/c22-15-5-3-14(4-6-15)20-26-27-21(28(20)17-9-7-16(23)8-10-17)31-13-19(29)25-24-12-18-2-1-11-30-18/h1-12H,13H2,(H,25,29)/b24-12+

InChI Key

CRXKSJSVOFNNRN-WYMPLXKRSA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=COC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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